2-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide 2-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15025087
InChI: InChI=1S/C18H13ClF3N3O3/c19-13-7-2-1-6-12(13)16(27)24-23-14-9-15(26)25(17(14)28)11-5-3-4-10(8-11)18(20,21)22/h1-8,14,23H,9H2,(H,24,27)
SMILES:
Molecular Formula: C18H13ClF3N3O3
Molecular Weight: 411.8 g/mol

2-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide

CAS No.:

Cat. No.: VC15025087

Molecular Formula: C18H13ClF3N3O3

Molecular Weight: 411.8 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide -

Specification

Molecular Formula C18H13ClF3N3O3
Molecular Weight 411.8 g/mol
IUPAC Name 2-chloro-N'-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzohydrazide
Standard InChI InChI=1S/C18H13ClF3N3O3/c19-13-7-2-1-6-12(13)16(27)24-23-14-9-15(26)25(17(14)28)11-5-3-4-10(8-11)18(20,21)22/h1-8,14,23H,9H2,(H,24,27)
Standard InChI Key MJGSZPZTKKMDFU-UHFFFAOYSA-N
Canonical SMILES C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)NNC(=O)C3=CC=CC=C3Cl

Introduction

2-Chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide is a complex organic compound belonging to the class of hydrazides. It features a unique structure that includes a chloro group, a benzohydrazide moiety, and a pyrrolidine ring with a trifluoromethyl group attached to a phenyl ring. This compound is notable for its potential applications in medicinal chemistry due to its diverse functional groups, which contribute to its biological activity and chemical reactivity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include condensation reactions and other organic transformations that require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress.

Chemical Reactivity

The compound's reactivity is attributed to its electrophilic and nucleophilic centers, which can participate in various chemical reactions. These include reactions with other organic compounds to form new derivatives, potentially enhancing its biological activity or modifying its chemical properties.

Biological Activity and Potential Applications

Preliminary studies suggest that compounds similar to 2-chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazide exhibit significant biological activities. The unique combination of functional groups in this compound may enhance its reactivity and biological interactions, making it a candidate for further research in medicinal chemistry. Potential applications include drug development for various therapeutic targets.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Chloro-N-(4-chlorophenyl)benzohydrazideChloro substituent and benzohydrazide structureAntimicrobial
N'-[(4-Trifluoromethyl)phenyl]hydrazinecarboxamideTrifluoromethyl group and hydrazine linkageAnticancer
4-Chloro-N'-(2-hydroxyphenyl)benzohydrazideHydroxyl group and chloro substituentAntioxidant
2-Chloro-N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}benzohydrazideChloro group, benzohydrazide, pyrrolidine with trifluoromethyl groupPotential medicinal applications

This compound's unique structure, combining a trifluoromethyl group with a dioxo-pyrrolidine structure, distinguishes it from other similar compounds and suggests enhanced reactivity and biological interactions.

Future Research Directions

Further studies are needed to elucidate the exact mechanism of action and to explore its potential applications fully. This includes conducting binding affinity studies and cellular assays to understand its pharmacodynamics and pharmacokinetics better. Additionally, exploring its interactions with biological targets through molecular modeling and docking studies could provide valuable insights into its therapeutic potential.

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